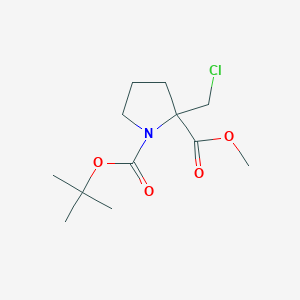

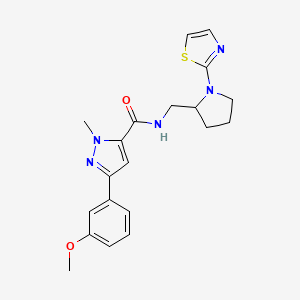

![molecular formula C10H10N2OS B2685845 1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 499796-81-5](/img/structure/B2685845.png)

1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

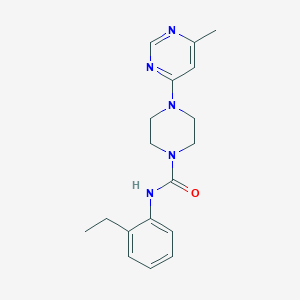

1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one is a chemical compound with the molecular formula C7H9NO. It is also known by other names such as 1-(1-Methylpyrrol-2-yl)ethanone, 2-Acetyl-1-methylpyrrole, and N-Methyl-2-acetylpyrrole . The compound contains a thiazole ring and a pyrrole ring, which contribute to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring (with a sulfur atom) and a pyrrole ring (with a nitrogen atom). You can view the 2D structure here .Applications De Recherche Scientifique

Cycloadditions and Synthetic Potential

1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one and its derivatives exhibit diverse reactivity, serving as precursors in cycloaddition reactions. The pyrrolo[1,2-c]thiazole framework, generated by dehydration, acts as a thiocarbonyl ylide or azomethine ylide in cycloadditions with electron-deficient alkenes or alkynes, offering a route to novel heterocyclic compounds. This behavior is partially explained by Frontier Molecular Orbital (MO) theory, highlighting the compound's synthetic utility in creating complex molecular architectures (Sutcliffe et al., 2000).

Antiviral Activity

Derivatives of this compound have been explored for antiviral activities. Synthesized thiazole and triazine derivatives exhibited notable cytotoxicity and antiviral efficacy against HSV1 and HAV-MBB, demonstrating potential as antiviral agents. This highlights the compound's relevance in medicinal chemistry for developing new therapeutic agents (Attaby et al., 2006).

Antimicrobial and Antimycobacterial Properties

Thiazol-2-yl derivatives exhibit significant antimicrobial and antimycobacterial activities, presenting new opportunities for antibiotic development. Some compounds showed promising activity against A. baumannii and M. tuberculosis, indicating potential as starting points for new antimycobacterial agents (Nural et al., 2018).

Anticancer Activity

Synthetic pathways leveraging this compound derivatives have led to compounds with potent anticancer activities. Microwave-assisted synthesis of 4H-pyran derivatives and subsequent evaluation against various human cancer cell lines uncovered compounds with significant potency, highlighting the potential for cancer therapy applications (Hadiyal et al., 2020).

Propriétés

IUPAC Name |

1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-9(8(2)13)14-10(11-7)12-5-3-4-6-12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVARLJMFRDOZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

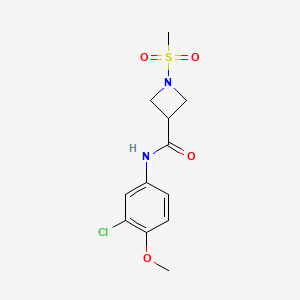

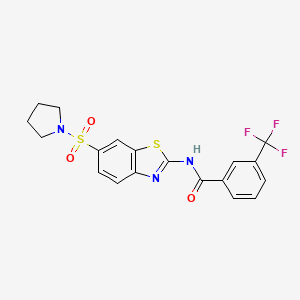

![4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2685771.png)

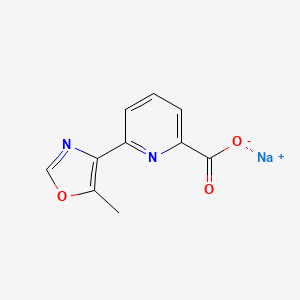

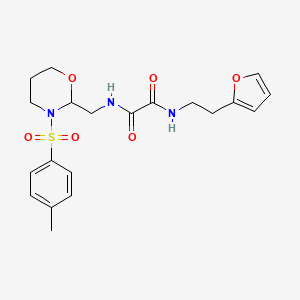

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

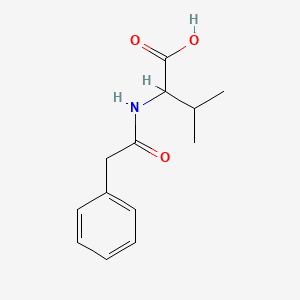

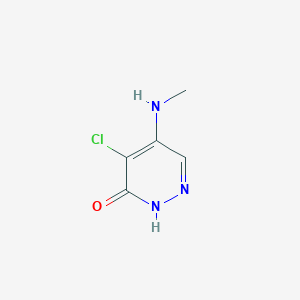

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)

![Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B2685781.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2685783.png)